molecular formula C31H45BrFN B562947 2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide CAS No. 914917-58-1

2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide

Cat. No. B562947
M. Wt: 530.61
InChI Key: PLXSMZZHSACBNH-UHFFFAOYSA-M
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Description

This compound is a type of quaternary ammonium salt, which are often used in various applications due to their surfactant properties. The presence of the isoquinoline structure suggests that it might have biological activity, as isoquinolines are found in a number of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a Bischler-Napieralski reaction or a similar method. The tert-butylphenyl and undecyl groups would likely be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, a common structure in many alkaloids. The tert-butylphenyl and undecyl groups would add steric bulk and lipophilicity to the molecule .


Chemical Reactions Analysis

As a quaternary ammonium salt, this compound would be expected to participate in reactions typical of this class of compounds, such as phase-transfer catalysis .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As a quaternary ammonium salt, this compound would likely be quite polar and soluble in water. The presence of the long undecyl chain would add some lipophilicity, which could affect its solubility and other properties .

Scientific Research Applications

Synthetic Applications

Several studies have focused on the synthesis of dihydroisoquinoline derivatives and their applications in organic chemistry. For example, the work on amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives has shown how specific functional groups can influence cyclization reactions, leading to the formation of tetrahydroquinoline derivatives (Berger & Kerly, 1993). Similarly, studies on the synthesis of aryl-substituted triamidoamine ligands and their molybdenum(IV) complexes (Greco, Popa, & Schrock, 1998) contribute to the understanding of how substituents on the dihydroisoquinoline ring can affect complex formation and stability.

Antifungal Activities

Research on 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides has revealed their potential as antifungal agents (Yang et al., 2013). These compounds have been evaluated for their effectiveness against various fungi, showing higher activity than some commercial fungicides. The structure-activity relationship studies indicate that specific substituents on the N-aromatic ring significantly influence antifungal activity.

In addition, the synthesis and evaluation of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts as potential antifungal agents (Zhu et al., 2016) have provided further insights into the design of new antifungal compounds. These studies demonstrate the importance of substitution patterns and the type of functional groups in enhancing antifungal potency.

Safety And Hazards

Quaternary ammonium compounds can be irritants and can have toxic effects at high concentrations. Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXSMZZHSACBNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661995
Record name 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide

CAS RN

914917-58-1
Record name 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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